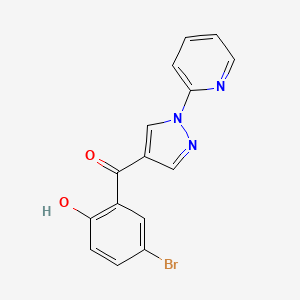
N-metoxi-N-metil-2-(2-oxopirrolidin-1-il)acetamida
Descripción general
Descripción
N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Alquenos Deficientes en Electrones
"N-metoxi-N-metil-2-(2-oxopirrolidin-1-il)acetamida" se utiliza como reactivo para la síntesis de alquenos deficientes en electrones a través de la olefinación estereoselectiva de N-sulfonil iminas. Este proceso es crucial para crear compuestos con propiedades electrónicas específicas que son valiosas en diversas aplicaciones químicas y farmacéuticas .
Reacciones de Adición Asimétricas Catalizadas por Fosfinas
Este compuesto juega un papel en las reacciones de adición asimétricas catalizadas por fosfinas, que son esenciales para producir moléculas quirales. Las moléculas quirales tienen una importancia significativa en los productos farmacéuticos, ya que pueden dar como resultado medicamentos con mayor eficacia y menos efectos secundarios .
Reacción de Rauhut-Currier Intramolecular Enantioselectiva Catalizada por Cisteína
Sirve como reactivo en las reacciones de Rauhut-Currier intramoleculares enantioselectivas catalizadas por cisteína. Este tipo de reacción se utiliza para crear estructuras moleculares complejas que se encuentran a menudo en productos naturales y productos farmacéuticos .
Olefinación de Wittig
El compuesto está involucrado en la olefinación de Wittig, una reacción química que se utiliza para formar alquenos a partir de aldehídos o cetonas utilizando ilidos de fosfonio. Esta reacción se utiliza ampliamente en la síntesis de productos químicos finos y productos farmacéuticos .
Síntesis de Productos Naturales Marinos
Se utiliza en la síntesis de productos naturales marinos como la miriaporona y la usneoidona, sirviendo como un sintón de cetona. Los productos naturales marinos son una fuente rica de nuevos compuestos bioactivos con posibles aplicaciones terapéuticas .
Intermediario Sintético Versátil
Como amida de Weinreb, este compuesto se utiliza ampliamente como un intermediario sintético versátil en síntesis orgánica. Sirve como un excelente agente acilante para reactivos de organolitio o organomagnesio y como un equivalente robusto del grupo aldehído, extendiendo su utilidad a la preparación de aminoácidos y péptidos N-protegidos .
Mecanismo De Acción
Target of Action
N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is a derivative of pyrrolidin-2-one . Pyrrolidin-2-one derivatives are known to exhibit psychotropic and cerebroprotective effects . They are widely used for the treatment of central nervous system and cerebrovascular disorders . .
Mode of Action
It is known that pyrrolidin-2-one derivatives, to which this compound is related, interact with their targets in the central nervous system to exert their effects .
Biochemical Pathways
It is known that pyrrolidin-2-one derivatives, to which this compound is related, can affect various biochemical pathways in the central nervous system .
Result of Action
It is known that pyrrolidin-2-one derivatives, to which this compound is related, can have psychotropic and cerebroprotective effects .
Análisis Bioquímico
Biochemical Properties
N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the activity of acetylcholine receptors, which are crucial for neurotransmission. Additionally, this compound can influence the function of glutamate receptors, thereby affecting synaptic plasticity and cognitive functions .
Cellular Effects
The effects of N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide on cellular processes are profound. It has been shown to enhance cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA). This modulation can lead to increased gene expression of neurotrophic factors, which support neuron growth and survival. Furthermore, the compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide exerts its effects through several mechanisms. It binds to specific sites on acetylcholine and glutamate receptors, enhancing their activity. This binding can lead to increased calcium ion influx, which is essential for various cellular functions. Additionally, the compound can inhibit certain enzymes, such as acetylcholinesterase, thereby prolonging the action of neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained enhancement of cognitive functions and neuronal health. Prolonged use may also result in adaptive changes in receptor sensitivity .
Dosage Effects in Animal Models
The effects of N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions without significant adverse effects. At higher doses, it can lead to toxicity, manifesting as neurodegeneration and impaired motor functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .
Metabolic Pathways
N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The metabolites are then excreted through the kidneys. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. This distribution is crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is essential for its activity. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the mitochondria and endoplasmic reticulum. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments, thereby modulating its function .
Propiedades
IUPAC Name |
N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9(13-2)8(12)6-10-5-3-4-7(10)11/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOQQJQNYUDOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCCC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methylene-8-boc-8-azabicyclo[3.2.1]octane](/img/structure/B1525915.png)






![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)


